Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C6H6KNO2S It is a potassium salt of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzotriazoyl- (Z)-2- (2-Aminothiazole-4-Yl)-2- (Methyoxycarbonyl Methoxyimino)Acetate (Mica Ester)
- S-2-苯并噻唑基- (Z)-2- (2-氨基噻唑-4-基)-2-甲氧基羰基甲氧基亚胺基硫代乙酸酯
Uniqueness
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thiazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.
Biological Activity
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. Thiazoles often exhibit a range of pharmacological effects, attributed to their ability to interact with various biological targets. The presence of the acetate group enhances its solubility and bioavailability.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds containing thiazole moieties can inhibit bacterial growth effectively. For instance, a study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 15.62 | S. aureus |
This compound | 31.25 | E. coli |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
2. Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A study investigated its effects on various cancer cell lines and found that it induced apoptosis in human cancer cells through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The compound's IC50 was determined to be approximately 20 µM, suggesting that it effectively inhibits cancer cell proliferation.
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to inhibit enzymes involved in critical metabolic pathways in bacteria, leading to disrupted cell wall synthesis, which is vital for bacterial survival.
Structure-Activity Relationship (SAR)
The thiazole ring's substitution pattern significantly influences the compound's biological activity. Variations in the side chains can alter lipophilicity and membrane permeability, impacting the compound's efficacy against target organisms or cells.
Comparison of Related Compounds:
Compound | Biological Activity |
---|---|
This compound | Antimicrobial, Anticancer |
Potassium 2-(2-butylamino-1,3-thiazol-4-yl)acetate | Enhanced lipophilicity |
Potassium 2-(2-methylamino-1,3-thiazol-4-yl)acetate | Moderate anticancer activity |
Properties
Molecular Formula |
C6H6KNO2S |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
potassium;2-(2-methyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C6H7NO2S.K/c1-4-7-5(3-10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
NRVCIHYJTQCGFE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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